molecular formula C7H4FNO4 B1333805 5-Fluoro-2-nitrobenzoic acid CAS No. 320-98-9

5-Fluoro-2-nitrobenzoic acid

Cat. No.: B1333805
CAS No.: 320-98-9
M. Wt: 185.11 g/mol
InChI Key: GHYZIXDKAPMFCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is typically found as a white or off-white crystalline powder and is slightly soluble in water but more soluble in organic solvents such as alcohols and esters .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-nitrobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of novel quinazolinones, which are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . This compound interacts with enzymes such as p38α MAPK, influencing their activity and thereby modulating cellular signaling pathways. The interactions between this compound and these enzymes are primarily based on its ability to act as a substrate or inhibitor, affecting the enzyme’s catalytic function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in inhibiting p38α MAPK can lead to alterations in the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with p38α MAPK involves binding to the enzyme’s active site, leading to inhibition of its kinase activity . This inhibition can result in downstream effects on gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It participates in the synthesis of bioactive molecules, such as quinazolinones, by acting as an intermediate . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert its effects more effectively in certain cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-fluorobenzoic acid. The process typically involves dissolving 3-fluorobenzoic acid in concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 0°C. The reaction mixture is stirred at this temperature for several hours, and the product is then precipitated by adding water and filtered off .

Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield high purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The nitration of 3-fluorobenzoic acid is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure precise temperature control. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical reactivity and properties. This positioning makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals, where the electronic effects of the substituents play a crucial role in the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYZIXDKAPMFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372049
Record name 5-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-98-9
Record name 5-Fluoro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The starting 5-fluoro-2-nitrobenzoic acid is prepared from 5-fluoro-2-nitrotoluene using a procedure similar to that for the preparation of 4-fluoro-2-nitrobenzoic acid which follows:
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Synthesis routes and methods II

Procedure details

3-Fluorobenzoic acid (1 g, 7.13 mmol) was dissolved in concentrated H2SO4 (2 ml) by warming slightly above room temperature. The solution was cooled to 0° C. Fuming nitric acid (539 mg, 8.56 mmol) was added slowly to the solution while keeping the temperature below 0° C. The solution was stirred at 0° C. for 3 h. The solution was poured into ice water, the solid formed were filtered, washed by cold water, and dried to yield 1.2 g (92%) of white solids. M.P. 122° C. 1H NMR (DMSO-d6): 7.60 (dt, J=2.9, 8.5 Hz, 1H), 7.71 (dd, J=2.9, 8.6 Hz, 1H), 8.13 (dd, J=4.8, 8.8 Hz, 1H). EIMS m/z 186 (M+I).
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1 g
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reactant
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2 mL
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539 mg
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ice water
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Yield
92%

Synthesis routes and methods III

Procedure details

Step 2): Conc. HNO3 (25 ml) was added dropwise to a solution of 3-fluorobenzoic acid (25 g, 178 mmol) in conc. H2SO4 (190 ml) under cooling in an ice-bath and stirring for 30 mins. After the addition was complete, the mixture was stirred at 0° C. and at room temperature for each 30 mins. The resulting solution was poured into an ice water and extracted with AcOEt. The extract was washed with brine, dried over MgSO4 and evaporated to give 5-fluoro-2-nitrobenzoic acid as yellow powder, 32.1 g (97.2%): mp 141°-142° C.
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25 mL
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25 g
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190 mL
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ice water
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Synthesis routes and methods IV

Procedure details

Fuming nitric acid (6.0 mL) was added to concentrated sulfuric acid (60 mL) at 0° C. and stirred for several minutes. To this solution was added 3-fluorobenzoic acid (5.60 g, 40 mmol) over 30 minutes and the reaction was allowed to continue for another 6 hours in an ice bath. The reaction was poured onto cracked ice, and the precipitate was collected by filtration and dried to give 5-fluoro-2-nitrobenzoic acid (7.20 g, 97%) as a white solid.: m.p. 118°-120°; 1H NMR (400 MHz, DMSO-d6) δ 7.62 (dt, 1H), 7.71 (dd, 1H), 8.14 (dd, 1H); 13C NMR (100 MHz, DMSO-d6) δ 117.1, 117.4, 119.2, 119.5, 127.6, 127.7, 131.5, 131.6, 144.5, 162.9, 165.4, 165.6.
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6 mL
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60 mL
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5.6 g
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reactant
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Synthesis routes and methods V

Procedure details

A mixture of 5-fluoro-2-nitrotoluene (25.0 g, 161 mmol), potassium permanganate (102 g, 645 mmol) and water (500 mL) was heated and stirred at 100° C. for 3 hours. The solution was cooled to room temperature, and insoluble matter derived from potassium permanganate was removed by celite filtration. The filtrate was washed with diethylether, made acidic by the addition of conc. hydrochloric acid, and organic matter was extracted with diethyl ether. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give 5-fluoro-2-nitrobenzoic acid. To a solution of 5-fluoro-2-nitro benzoic acid thus obtained in ethanol (100 mL) was added 10% palladium-carbon (0.5 g, 50% hydrate), and the mixture was stirred at room temperature under hydrogen atmosphere for 4 hours. The solution was filtered to remove the catalyst, and the filtrate was concentrated under reduced pressure to give the title compound (6.25 g, 25% yield).
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25 g
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reactant
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102 g
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-fluoro-2-nitrobenzoic acid in the synthesis described in the abstract?

A1: While the abstract doesn't explicitly state the role of this compound, its mention suggests it serves as a starting material or an intermediate in the synthesis of the guanine-mimetic library []. Further information on the specific reactions and its role within the synthetic pathway would require access to the full research paper.

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